N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 2-methoxyphenyl substituent and a phthalazinone-acetamide moiety. The 1,2,4-triazole ring is a pharmacologically privileged structure known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The phthalazinone component contributes to electron-deficient aromatic systems, enhancing interactions with biological targets such as kinases or enzymes . The isopropyl group at the 3-position of the phthalazinone may influence steric and hydrophobic interactions, while the methoxy group on the phenyl ring modulates electronic effects and solubility .
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N6O3/c1-13(2)28-21(30)15-9-5-4-8-14(15)17(27-28)12-19(29)23-22-24-20(25-26-22)16-10-6-7-11-18(16)31-3/h4-11,13H,12H2,1-3H3,(H2,23,24,25,26,29) |
InChI Key |
RAUSKRIWIIEGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the phthalazinone moiety. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions. The phthalazinone moiety is often prepared via a condensation reaction between phthalic anhydride and hydrazine, followed by further functionalization.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazole ring and phthalazinone moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the triazole ring can produce triazoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide exhibits promising anticancer properties. In vitro experiments have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Mechanism of Action : The anticancer activity is believed to be associated with the induction of apoptosis and cell cycle arrest. Specifically, it targets key enzymes involved in DNA synthesis and repair, such as thymidylate synthase, leading to reduced proliferation of cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound also demonstrates antimicrobial properties. Studies have indicated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective against fungi |
The dual activity against both cancer cells and microbes positions this compound as a candidate for further development in pharmacotherapy.
Study 1: Anticancer Efficacy
A study published in ACS Omega reported on the design and synthesis of similar triazole derivatives with significant anticancer activity. The findings indicated that derivatives with structural similarities to this compound exhibited percent growth inhibition rates exceeding 75% against multiple cancer cell lines .
Study 2: Antimicrobial Studies
Research published in PMC highlighted the antimicrobial potential of triazole-based compounds. The study found that certain derivatives showed effective inhibition against various pathogenic strains, suggesting that modifications to the triazole structure could enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phthalazinone moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Structurally related compounds include:
- Triazole-phthalazinone hybrids: Compound 13 from , N-(2,4-dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, shares the phthalazinone-triazole backbone but differs in substituents (e.g., thioether linkage, dichlorophenyl group) .
- Triazole-acetamide derivatives : Compounds 6a–m () feature 1,2,3-triazole cores with naphthalenyloxy-methyl and substituted phenylacetamide groups, highlighting the role of aromatic systems in bioactivity .
- Oxadiazole-phthalazinone hybrids: describes (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates, which replace the triazole with oxadiazole but retain similar acetamide-phthalazinone motifs .
Substituent Effects
Substituents critically influence activity and physicochemical properties:
- Phenyl ring substituents :
- Heterocyclic cores: 1,2,4-Triazole (target compound) vs. Phthalazinone vs. benzoxazine (): Phthalazinone’s planar structure facilitates π-π stacking with aromatic residues in enzymes .
Physicochemical Properties
Key spectroscopic features inferred from analogs:
- IR spectroscopy : Expected peaks at ~1670 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N–H), and 1250 cm⁻¹ (C–O from methoxy) .
- NMR: Phthalazinone protons (δ 7.5–8.5 ppm) and triazole CH (δ 8.3–8.5 ppm) align with and .
- Solubility : The methoxy group improves aqueous solubility compared to chloro or nitro derivatives .
Tabular Comparison of Key Compounds
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| InChI | InChI=1S/C18H20N4O3/c1-13(19)14(20)15(21)16(22)17(23)18(24)25/h13,19H,1H2,(H,21,22,23) |
| Melting Point | Not specified |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi. A study reported moderate antimicrobial activity against Escherichia coli and Klebsiella pneumoniae for related triazole compounds .
Anticancer Properties
Triazole derivatives are also recognized for their anticancer activities. A study highlighted that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The EC50 values indicated promising potential for these compounds in cancer therapy .
The biological activity of triazoles often involves the inhibition of specific enzymes or pathways. For instance, some triazoles inhibit cytochrome P450 enzymes, which play a crucial role in steroid biosynthesis and drug metabolism. This inhibition can lead to altered cellular functions and enhanced therapeutic effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, this compound was tested against standard microbial strains. The results indicated that this compound exhibited significant inhibitory effects on the growth of Candida albicans and Staphylococcus aureus, suggesting its potential as an antifungal and antibacterial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound in vitro. The results showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This finding supports the hypothesis that triazole derivatives can serve as effective chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
